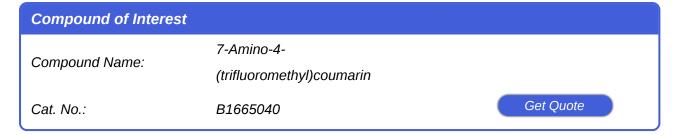


7-Amino-4-(trifluoromethyl)coumarin: A Technical Guide for Researchers

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CAS Number: 53518-15-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **7-Amino-4-(trifluoromethyl)coumarin** (AFC). AFC is a key fluorescent marker utilized in the sensitive detection of proteolytic enzymes.[1][2][3] This guide details its chemical properties, synthesis, and applications, with a focus on its use in fluorometric assays.

Core Properties and Data

7-Amino-4-(trifluoromethyl)coumarin, also known as Coumarin 151, is a crystalline compound recognized for its fluorescent properties.[4][5] It serves as a foundational component in the synthesis of fluorogenic substrates for various enzymes.[6]

Physicochemical and Spectral Data

A summary of the key quantitative data for **7-Amino-4-(trifluoromethyl)coumarin** is presented below for easy reference and comparison.

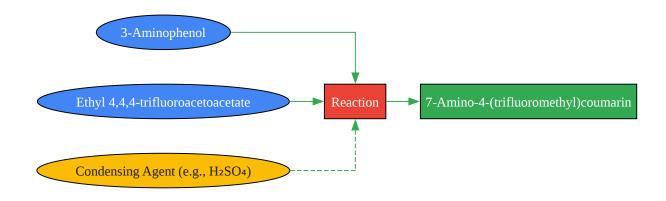


Property	Value	Reference
CAS Number	53518-15-3	[1][2][3][7]
Molecular Formula	C10H6F3NO2	[1][3][8]
Molecular Weight	229.15 g/mol	[1][3]
Appearance	Yellow crystals or powder	[6]
Melting Point	218.0-227.0 °C	[6]
Excitation Wavelength	~376-400 nm	[2][9]
Emission Wavelength	~482-500 nm	[5][9]
Solubility	Soluble in DMSO (25 mg/ml), DMF (25 mg/ml), and Methanol (25 mg/ml). Insoluble in water.	[6]

Synthesis

The primary method for synthesizing **7-Amino-4-(trifluoromethyl)coumarin** is the von Pechmann reaction.[1] This reaction involves the condensation of 3-aminophenol with a β -ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, in the presence of a condensing agent.

A general representation of the synthesis is as follows:



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Caption: General workflow for the synthesis of **7-Amino-4-(trifluoromethyl)coumarin** via the von Pechmann reaction.

During the synthesis, byproducts such as 7-hydroxy-4-(trifluoromethyl)-2-quinolone and 2-ethoxy-7-hydroxy-4-(trifluoromethyl)quinoline can be formed and may require purification steps to isolate the desired product.[1]

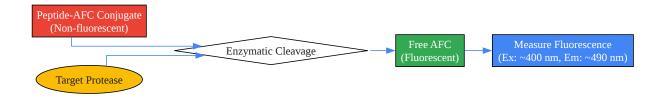
Applications in Research and Drug Development

The principal application of **7-Amino-4-(trifluoromethyl)coumarin** is in the development of fluorogenic substrates for the detection of proteolytic enzymes.[1][2][3] This is particularly valuable in drug discovery for screening enzyme inhibitors and in diagnostics to measure enzyme activity in biological fluids.[1]

Principle of Fluorogenic Protease Assays

The 7-amino group of AFC is conjugated to a peptide sequence that is a specific substrate for the protease of interest. This conjugation quenches the fluorescence of the AFC molecule. Upon enzymatic cleavage of the peptide, the free **7-Amino-4-(trifluoromethyl)coumarin** is released, resulting in a significant increase in fluorescence that can be measured. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making these assays highly sensitive.

A prominent example is the use of N-acetyl-asp-glu-val-asp-**7-Amino-4- (trifluoromethyl)coumarin** (Ac-DEVD-AFC) to measure caspase activity, a key event in apoptosis.[2] Similarly, Gly-Phe-AFC is a cell-permeant substrate used to determine the number of live cells in cytotoxicity assays.[10]



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Caption: Workflow of a fluorogenic protease assay using a peptide-AFC substrate.

Experimental Protocols

General Protocol for a Caspase-3 Activity Assay using a Fluorogenic AFC Substrate

This protocol provides a general framework for measuring caspase-3 activity in cell lysates using a specific peptide-AFC substrate like Ac-DEVD-AFC.

Materials:

- Cell lysate containing active caspases.
- Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).
- Ac-DEVD-AFC substrate solution (typically 10-50 μM final concentration).
- 96-well microplate (black, for fluorescence measurements).
- Microplate reader with fluorescence detection capabilities.

Procedure:

- Prepare Cell Lysates: Lyse cells using a suitable lysis buffer and quantify the protein concentration.
- Set up the Assay: In a 96-well plate, add the cell lysate to the assay buffer. Include appropriate controls such as a buffer-only control and a control with a caspase inhibitor.
- Initiate the Reaction: Add the Ac-DEVD-AFC substrate to each well to initiate the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure Fluorescence: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of around 490 nm.



• Data Analysis: The amount of liberated AFC is proportional to the caspase-3 activity in the sample. The fluorescence signal can be converted to the amount of cleaved substrate using a standard curve prepared with free AFC.

Preparation of an AFC Standard Curve

A standard curve is essential for quantifying the amount of cleaved substrate in an enzyme assay.

Materials:

- **7-Amino-4-(trifluoromethyl)coumarin** (AFC) powder.
- · DMSO for initial stock solution.
- Assay buffer.

Procedure:

- Prepare AFC Stock Solution: Dissolve a known amount of AFC powder in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
- Prepare Dilution Series: Create a series of dilutions of the AFC stock solution in the assay buffer to generate a range of known AFC concentrations.
- Measure Fluorescence: Add the AFC standards to a 96-well plate and measure the fluorescence as described in the assay protocol.
- Plot Standard Curve: Plot the fluorescence intensity versus the corresponding AFC concentration to generate a standard curve. This curve can then be used to determine the concentration of AFC produced in the enzymatic reactions.

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